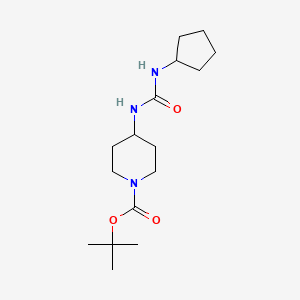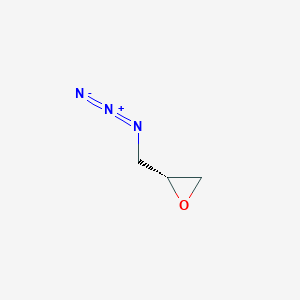
(2R)-2-(azidomethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Azidomethyl)oxirane is a chiral epoxide compound characterized by the presence of an azido group attached to the oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Azidomethyl)oxirane typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-glycidol.
Azidation Reaction: The hydroxyl group of ®-glycidol is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF).
Epoxidation: The resulting azido alcohol is then subjected to epoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form ®-2-(Azidomethyl)oxirane.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: ®-2-(Azidomethyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of different functionalized products.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines or thiols in the presence of a base (e.g., triethylamine) can be used.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane ring.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for the reduction of the azido group.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines or thiols.
Ring-Opening Reactions: Formation of diols or other functionalized alcohols.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
®-2-(Azidomethyl)oxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-(Azidomethyl)oxirane involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The azido group can participate in click chemistry reactions, forming triazoles upon reaction with alkynes. The oxirane ring’s strain makes it susceptible to nucleophilic attack, leading to various functionalized products.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is a target for nucleophiles, leading to ring-opening and formation of new bonds.
Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction widely used in bioconjugation and material science.
Comparación Con Compuestos Similares
(S)-2-(Azidomethyl)oxirane: The enantiomer of ®-2-(Azidomethyl)oxirane, with similar reactivity but different stereochemistry.
2-(Azidomethyl)oxirane: The racemic mixture of both ®- and (S)-enantiomers.
2-(Bromomethyl)oxirane: A similar compound where the azido group is replaced by a bromine atom.
Uniqueness: ®-2-(Azidomethyl)oxirane is unique due to its chiral nature and the presence of both an azido group and an oxirane ring. This combination of functional groups allows for diverse reactivity and applications in various fields of research and industry.
Propiedades
IUPAC Name |
(2R)-2-(azidomethyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOGDEOQBIUNTR-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

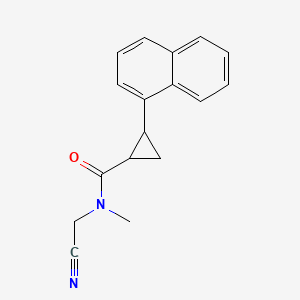
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)

![2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2355838.png)
![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)
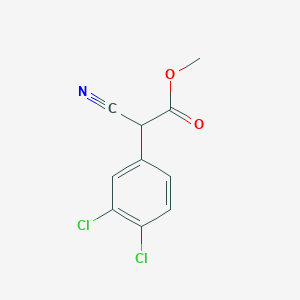
![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)
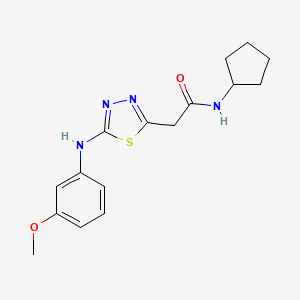
![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)
![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2355851.png)
